The exploration of N-substituted acetamide derivatives has been a focal point in medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antimicrobial, antitumor, anti-inflammatory, anticonvulsant, and antibacterial effects. The compound of interest, "N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide," is structurally related to these derivatives and thus may share similar biological activities and applications.
N-substituted acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. For example, benzamide and phenylacetamide derivatives have shown significant antibacterial and antifungal activities against a range of pathogens, including drug-resistant isolates1. Novel spiroacetamide derivatives have also been reported to possess potent antibacterial activity7.
The antitumor potential of N-substituted acetamides has been demonstrated through the synthesis and evaluation of novel compounds. Some of these derivatives have shown potent antiproliferative activity against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest2.
The anti-inflammatory and antioxidant properties of N-substituted acetamides have been explored, with compounds exhibiting good efficacy in various assays. These activities are crucial for the development of therapeutic agents for conditions associated with oxidative stress and inflammation4.
Derivatives of benzo[1,3]dioxol have been synthesized and found to be potent in anticonvulsant tests, with a probable mechanism involving the enhancement of GABAergic neurotransmission. This suggests potential applications in the treatment of epilepsy and related disorders5.
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide can be classified as:
The synthesis of N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide typically involves several key steps:
The molecular structure of N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide features:
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide can participate in various chemical reactions:
The mechanism of action of N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide primarily revolves around its interaction with biological targets:
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide has several notable applications:
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide is systematically classified as a fused bicyclic heterocycle containing a benzene ring annulated with a 1,3-dioxole ring. The core structure is further substituted with two fluorine atoms at the methylene bridge (C2), a nitro group (–NO₂) at C6, and an acetamide group (–NHCOCH₃) at C5. This arrangement creates a sterically congested environment that influences molecular conformation and reactivity [3].
IUPAC Nomenclature:
Table 1: Molecular Structure and Identifiers
Property | Value |
---|---|
IUPAC Name | N-(2,2-Difluoro-6-nitro-2H-benzo[1,3]dioxol-5-yl)acetamide |
Molecular Formula | C₉H₆F₂N₂O₅ |
Molecular Weight (g/mol) | 260.15 |
CAS Number | 1736-66-9 |
SMILES Notation | CC(=O)NC₁=CC₂=C(C=C₁N+[O-])OC(O₂)(F)F |
The benzo[1,3]dioxole scaffold has been extensively explored since the late 19th century, initially in natural product chemistry (e.g., safrole derivatives). Fluorinated analogues emerged in the mid-20th century with advances in electrophilic fluorination techniques. The specific introduction of gem-difluoromethylene bridges (–CF₂–) at the 2-position represents a significant evolution, enhancing metabolic stability and altering electronic distribution compared to non-fluorinated analogues. The synthesis of this compound leverages classical benzodioxole chemistry, including:
The incorporation of both nitro and acetamide groups aligns with historical efforts to develop bioactive heterocycles. Nitrobenzodioxoles were investigated as antimicrobial and antiparasitic agents, while the acetamide moiety facilitates hydrogen bonding in biological targets. The gem-difluoro substitution at C2 emerged prominently in the 1980s–1990s as a strategy to mimic carbonyl groups or ester bioisosteres while conferring oxidative resistance [9].
Fluorinated nitrobenzodioxoles occupy a critical niche in heterocyclic chemistry due to their synergistic substituent effects:
Table 2: Substituent Effects in the Benzodioxole Core
Substituent | Position | Electronic Contribution | Functional Impact |
---|---|---|---|
–CF₂– | C2 | Strong σ-withdrawal; dipole enhancement | Metabolic stability; Lipophilicity increase |
–NO₂ | C6 | π-Acceptance; resonance withdrawal | Electrophilicity; Bioreduction potential |
–NHCOCH₃ | C5 | H-bond donation/acceptance; polarity | Target binding affinity; Solubility |
These derivatives are pivotal intermediates in synthesizing complex pharmaceuticals, exemplified by patented solid forms of N-(2,2-difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarboxamide derivatives used as cystic fibrosis transmembrane conductance regulator (CFTR) modulators [7]. Their structural complexity and multifunctional character continue to inspire innovation in heterocyclic synthesis and drug discovery [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0